molecular formula C12H23N3O3 B1419229 Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate CAS No. 1263315-97-4

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B1419229
CAS No.: 1263315-97-4
M. Wt: 257.33 g/mol
InChI Key: UICYAEUMHPGMTE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate: is an organic compound with the molecular formula C12H23N3O3.

Mechanism of Action

Target of Action

It’s known that piperazine derivatives often interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .

Mode of Action

It’s known that piperazine derivatives can undergo buchwald-hartwig coupling reactions with aryl halides . This reaction could potentially lead to the formation of various amine derivatives, which may interact with their targets in different ways.

Result of Action

Safety data sheets indicate that the compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled . These effects are likely due to the compound’s interaction with biological targets.

Action Environment

The action, efficacy, and stability of Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s effects may be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The compound’s structure allows it to bind to the active sites of enzymes, altering their conformation and affecting their catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition or disruption of cellular processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites. This can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as it may be more active in certain cellular regions compared to others .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butyl group. One common method is the N-Boc protection, where piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can undergo Buchwald-Hartwig coupling reactions with aryl halides to form corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Buchwald-Hartwig Coupling: This reaction typically uses palladium catalysts and bases like potassium phosphate (K3PO4) in the presence of ligands such as 1,1’-bi-2-naphthol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Buchwald-Hartwig coupling with aryl halides results in the formation of arylamine derivatives .

Scientific Research Applications

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine: This compound is structurally similar and also used as a building block in organic synthesis.

    tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Another related compound with similar applications in chemical synthesis.

Uniqueness

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the dimethylcarbamoyl group enhances its potential as a pharmacophore, making it valuable in drug discovery and development.

Biological Activity

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is a compound belonging to the piperazine family, which is recognized for its diverse biological activities and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a unique structure that includes a piperazine ring, a tert-butyl group, and a dimethylcarbamoyl moiety. These functional groups contribute to its reactivity and biological interactions. The molecular formula is C12H24N3O3C_{12}H_{24}N_3O_3 with a molecular weight of approximately 293.79 g/mol .

Target Interactions:
Piperazine derivatives, including this compound, interact with various biological targets such as enzymes and receptors. The specific interactions depend on the compound's structural features .

Biochemical Activity:
The compound can act as an inhibitor or activator of certain enzymes by binding to their active sites, thus altering their conformation and catalytic activity. This property is crucial in the development of enzyme inhibitors for therapeutic purposes .

Anticancer Potential

Recent studies have indicated that piperazine derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds typically range from 34 to >100 µM, indicating their potential as anticancer agents .

Compound IC50 (µM) Cell Line
Compound 7a34.31MDA-MB 231
Compound 7b39.78U-87 MG
ABZ83.1MDA-MB 231
ABZ40.59U-87 MG

Antimicrobial Activity

Piperazine derivatives are also being explored for their antibacterial and antifungal properties. The structural characteristics of this compound suggest that it may inhibit microbial growth through mechanisms similar to those observed in other piperazine compounds .

Safety and Toxicological Profile

While this compound demonstrates significant biological activity, safety data indicate potential risks such as skin and eye irritation upon exposure. It may also be harmful if ingested or inhaled, necessitating careful handling in laboratory settings .

Research Applications

The compound serves as a valuable building block in organic synthesis for pharmaceuticals and agrochemicals. Its ability to modulate biological systems makes it a candidate for further research into enzyme inhibitors and receptor modulators .

Case Studies

Case Study: Anticancer Activity Assessment
In a study evaluating the anticancer properties of piperazine derivatives, this compound was tested against breast cancer cell lines. The results showed that the compound significantly inhibited cell proliferation compared to control groups, supporting its potential as an anticancer agent.

Case Study: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound revealed that it effectively inhibited specific enzymes involved in metabolic pathways, suggesting its utility in drug development for metabolic disorders.

Properties

IUPAC Name

tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5/h9,13H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICYAEUMHPGMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.